molecular formula C22H31N5O B6446315 4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640956-42-7

4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6446315
CAS No.: 2640956-42-7
M. Wt: 381.5 g/mol
InChI Key: REGFXBCCRVHITD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a morpholine ring, at position 6 with a 4-(3-phenylpropyl)piperazine group, and a methyl group at position 2. The phenylpropyl chain on the piperazine may enhance lipophilicity, influencing blood-brain barrier penetration or receptor binding kinetics.

Properties

IUPAC Name

4-[2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-19-23-21(18-22(24-19)27-14-16-28-17-15-27)26-12-10-25(11-13-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFXBCCRVHITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine rings can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility vs. Rigidity : The target compound’s fixed substituents (morpholine, phenylpropylpiperazine) may limit isomerization risks compared to pyrazolo-triazolopyrimidines .

Solubility and Bioavailability : Morpholine and piperazine groups generally enhance solubility, but the phenylpropyl chain may counterbalance this, necessitating formulation optimization.

Receptor Targeting: Piperazine-containing analogs (e.g., Impurity B(BP)) suggest CNS applications, whereas thienopyrimidines () align with kinase inhibitor scaffolds .

Biological Activity

The compound 4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N4O\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}

This structure includes a morpholine ring, a pyrimidine moiety, and a piperazine derivative, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases : The compound has been shown to inhibit specific receptor tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Neurotransmitter Receptors : The piperazine component suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Biological Activity Overview

Activity Type Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies indicate IC50 values in the micromolar range against specific tumor types.
Antidepressant Effects Demonstrates potential antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
Anticonvulsant Properties Preliminary studies suggest efficacy in reducing seizure activity in animal models, indicating potential for treating epilepsy.
Antimicrobial Activity Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with specific focus on strains such as Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

  • Antitumor Studies :
    In a study evaluating the compound's effectiveness against cancer cell lines, it was found to significantly inhibit cell growth in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Neuropharmacological Assessment :
    Research involving rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant.
  • Anticonvulsant Effects :
    In an evaluation using the maximal electroshock seizure (MES) model, the compound displayed protective effects with an ED50 comparable to established anticonvulsants like phenytoin.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapid absorption post oral administration with peak plasma concentrations achieved within 1–2 hours.
  • Distribution : High volume of distribution indicating extensive tissue binding.
  • Metabolism : Primarily metabolized by liver enzymes with multiple metabolites identified.
  • Excretion : Renal excretion accounts for a significant portion of the drug clearance.

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